BemPPOX

Description

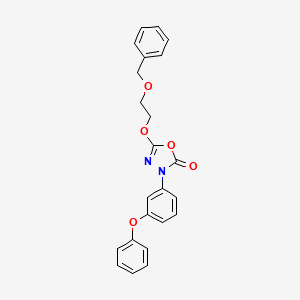

Structure

3D Structure

Properties

Molecular Formula |

C23H20N2O5 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |

InChI Key |

MNELGUVPZVFXCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

BemPPOX: A Technical Guide to a Novel Oxadiazolone-Core Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

BemPPOX, chemically identified as 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, is a novel synthetic compound belonging to the oxadiazolone class of molecules. It has garnered significant interest in the scientific community for its potent biological activities, primarily as a lipase inhibitor with potential applications in obesity research and as an antibacterial agent against pathogenic mycobacteria. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its chemical properties, synthesis, mechanism of action, and biological activities, supported by experimental data and protocols.

Chemical Properties and Structure

The chemical structure of this compound is characterized by a central 1,3,4-oxadiazol-2(3H)-one ring, substituted at the 3- and 5-positions. The IUPAC name for this compound is 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H20N2O5 | Calculated |

| Molecular Weight | 404.42 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMSO and ethanol | Inferred from experimental protocols |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the 1,3,4-oxadiazol-2(3H)-one ring. A general synthetic pathway for 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones is outlined below. The specific synthesis of this compound follows a similar route, starting from commercially available precursors.

Experimental Protocol: General Synthesis of 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones

A common method for the synthesis of the 1,3,4-oxadiazol-2(3H)-one core involves the cyclization of an N-acyl-N'-alkoxycarbonylhydrazine precursor. This can be achieved by reacting a corresponding hydrazide with an appropriate chloroformate.

Step 1: Synthesis of the Hydrazide Intermediate An appropriate carboxylic acid is converted to its corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide.

Step 2: Acylation of the Hydrazide The hydrazide is then acylated with a suitable chloroformate in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures.

Step 3: Cyclization to form the Oxadiazolone Ring The resulting N-acyl-N'-alkoxycarbonylhydrazine is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent like phosphorus oxychloride, to yield the final 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one.

A Technical Guide to the Research Applications of Bempedoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class, orally administered small molecule that lowers low-density lipoprotein cholesterol (LDL-C) through a novel mechanism of action.[1] It is a prodrug that undergoes activation primarily in the liver, leading to the inhibition of ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][3] This targeted action in the liver minimizes the risk of muscle-related side effects that can be associated with statin therapy.[4][5] Clinical trial data have demonstrated the efficacy of bempedoic acid in reducing LDL-C and markers of inflammation, positioning it as a valuable therapeutic option for patients with hypercholesterolemia, particularly those with statin intolerance.[6][7] This guide provides an in-depth overview of the mechanism of action, quantitative clinical data, and potential research applications of bempedoic acid.

Mechanism of Action

Bempedoic acid's primary mechanism involves the inhibition of cholesterol synthesis in the liver.[8] As a prodrug, it is converted to its active form, ETC-1002-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[4][9]

The active ETC-1002-CoA then inhibits ATP-citrate lyase (ACL), a key enzyme that links carbohydrate and lipid metabolism.[9] ACL is responsible for converting citrate into acetyl-CoA in the cytoplasm, a crucial building block for the synthesis of both cholesterol and fatty acids.[5][10] By inhibiting ACL, bempedoic acid reduces the intracellular pool of cholesterol. This reduction in hepatic cholesterol leads to a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.[1][2][8]

In addition to its effects on cholesterol synthesis, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][11] Activation of the AMPK pathway contributes to the anti-inflammatory properties of bempedoic acid, as evidenced by the reduction in high-sensitivity C-reactive protein (hs-CRP) levels observed in clinical trials.[4][12] This dual mechanism of action—lowering LDL-C and reducing inflammation—makes bempedoic acid a subject of interest for its potential cardiovascular benefits.[4]

Signaling Pathway of Bempedoic Acid

Quantitative Data from Clinical Trials

The efficacy of bempedoic acid has been evaluated in a series of Phase 3 clinical trials, collectively known as the CLEAR (Cholesterol Lowering via Bempedoic acid, an ACL-Inhibiting Regimen) program. The data consistently demonstrate significant reductions in LDL-C and other atherogenic lipids, as well as the inflammatory biomarker hs-CRP.

Efficacy Data: LDL-C and hs-CRP Reduction

| Trial/Analysis | Patient Population | Treatment | Placebo-Corrected LDL-C Reduction | Placebo-Corrected hs-CRP Reduction | Citation(s) |

| CLEAR Harmony | ASCVD and/or HeFH on maximally tolerated statin | Bempedoic Acid 180 mg | -18.1% | -26.5% | [13][14] |

| CLEAR Wisdom | ASCVD and/or HeFH on maximally tolerated statin | Bempedoic Acid 180 mg | -17.4% | Not Reported | [15] |

| CLEAR Outcomes | Statin-intolerant, high cardiovascular risk | Bempedoic Acid 180 mg | -21.1% | -22.0% | [16][17] |

| Pooled Analysis (4 Phase 3 trials) | Hypercholesterolemia | Bempedoic Acid 180 mg | -20.8% (Pool 1), -32.0% (Pool 2) | -20.8% (Pool 1), -32.0% (Pool 2) | [12] |

| Meta-Analysis (7 trials) | Hyperlipidemia | Bempedoic Acid | -20.3% | -23.4% | [18] |

| CLEAR Tranquility | Statin intolerance | Bempedoic Acid 180 mg | -28.5% | -33.0% | [16] |

Efficacy Data: Other Lipid Parameters and Cardiovascular Outcomes

| Parameter/Outcome | Trial/Analysis | Treatment | Result | Citation(s) |

| Non-HDL-C | Meta-Analysis | Bempedoic Acid | -15.5% reduction | [18] |

| Apolipoprotein B | Meta-Analysis | Bempedoic Acid | -14.3% reduction | [18] |

| 4-Component MACE | CLEAR Outcomes | Bempedoic Acid | 13% relative risk reduction | [16] |

| Myocardial Infarction | CLEAR Outcomes | Bempedoic Acid | 23% relative risk reduction | [16] |

| Coronary Revascularization | CLEAR Outcomes | Bempedoic Acid | 19% relative risk reduction | [16] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical evaluation of bempedoic acid are proprietary to the manufacturer. However, the published literature describes the methodologies employed in key studies, which can serve as a foundation for designing further research.

Clinical Trial Design: Example from CLEAR Outcomes

The CLEAR Outcomes trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to assess the effect of bempedoic acid on cardiovascular outcomes in statin-intolerant patients.[19]

-

Objective: To determine if bempedoic acid reduces the risk of major adverse cardiovascular events (MACE).[17]

-

Patient Population: 13,970 patients with or at high risk for cardiovascular disease who were unable to tolerate statins.[17][19]

-

Intervention: Patients were randomized to receive either bempedoic acid (180 mg once daily) or a matching placebo.[20]

-

Primary Endpoint: A four-component composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization (MACE-4).[17]

-

Duration: The median follow-up was 40.6 months.[19]

-

Key Assessments: Lipid panels (including LDL-C, non-HDL-C, apolipoprotein B) and hs-CRP levels were measured at baseline and at specified intervals throughout the study.[19]

Preclinical Experimental Workflow

Preclinical studies to elucidate the mechanism of action of bempedoic acid likely involved a workflow similar to the following:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. [Bempedoic acid: clinical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bempedoic Acid: A Contemporary Review of Its Pharmacology, Efficacy, and Safety Profile, Including Recent Data from the CLEAR Outcomes Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 11. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Bempedoic Acid on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]

- 14. jwatch.org [jwatch.org]

- 15. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]

- 16. Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Bempedoic Acid on Total Cardiovascular Events: A Prespecified Analysis of the CLEAR Outcomes Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Bempedoic Acid on atherogenic lipids and inflammation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Unveiling the Safety and Toxicity Profile of BemPPOX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and is not a substitute for rigorous, peer-reviewed safety and toxicity studies.

Executive Summary

BemPPOX, chemically identified as Benzil-O,O'-propyloxime, is a novel small molecule that has been investigated for its inhibitory activity against human carboxylesterase (hCEH). This technical guide provides a comprehensive overview of the currently available, albeit limited, safety and toxicity information for this compound. Due to the early stage of research, extensive toxicological data is not yet publicly available. This document synthesizes the known information and provides context based on the broader class of carboxylesterase inhibitors and related chemical structures.

Introduction

This compound has emerged as a subject of interest due to its potential role as a modulator of carboxylesterase activity. Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds. Inhibition of these enzymes can have significant implications for drug metabolism, pharmacokinetics, and toxicology. This guide aims to consolidate the existing knowledge on the safety and toxicity profile of this compound to inform future research and development.

Chemical Identity

| Identifier | Information |

| Trivial Name | This compound |

| Systematic Name | Benzil-O,O'-propyloxime |

| Chemical Structure | [Structure to be inserted if available] |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 294.34 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of human carboxylesterase (hCEH). The inhibitory action on hCEH can alter the metabolic pathways of various substrates, potentially leading to increased efficacy or altered toxicity of co-administered drugs.

Carboxylesterase Inhibition Pathway

The following diagram illustrates the general mechanism of carboxylesterase inhibition.

Caption: General workflow of human carboxylesterase (hCEH) inhibition by an inhibitor like this compound.

Safety and Toxicity Profile

Direct and specific safety and toxicity data for this compound (Benzil-O,O'-propyloxime) are not extensively available in the public domain. The information presented here is extrapolated from data on the related compound, Benzil, and the general toxicological considerations for carboxylesterase inhibitors.

Acute Toxicity

No formal acute toxicity studies (e.g., LD50) for this compound have been identified. For the structurally related compound Benzil , the following information is available from safety data sheets:

| Hazard | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

It is important to note that while related, Benzil and this compound are distinct chemical entities, and their toxicological profiles may differ significantly.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available information regarding the genotoxic, carcinogenic, or reproductive toxicity potential of this compound.

Toxicological Considerations for Carboxylesterase Inhibitors

The toxicological effects of carboxylesterase inhibitors are primarily linked to their potential to alter the metabolism of other substances.

-

Drug-Drug Interactions: Inhibition of hCEH by this compound could lead to elevated plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially increasing their toxicity.

-

Endogenous Substrate Metabolism: While no definitive endogenous substrates for many carboxylesterases have been identified, inhibition could theoretically disrupt homeostasis. However, some studies suggest that a lack of carboxylesterase activity does not have obvious deleterious biological consequences.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. The following represents a generalized workflow for the initial in vitro assessment of a novel compound's toxicity.

In Vitro Cytotoxicity Assay Workflow

Caption: A generalized workflow for conducting an in vitro cytotoxicity assessment of a test compound.

Conclusion and Future Directions

The current understanding of the safety and toxicity profile of this compound is in its infancy. While its mechanism of action as a carboxylesterase inhibitor is established, a comprehensive toxicological database is lacking. Future research should prioritize a battery of in vitro and in vivo studies to elucidate its safety profile. This should include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, studies on its potential for drug-drug interactions are crucial for any future clinical development. Researchers are advised to handle this compound with appropriate laboratory precautions, assuming it may have irritant properties similar to related benzil compounds, until more specific data becomes available.

A Technical Review of Bempedoic Acid: Mechanism, Clinical Efficacy, and Experimental Protocols

Note to the reader: The user's query for "BemPPOX" has been interpreted as a likely reference to "Bempedoic Acid," a novel lipid-lowering agent. This interpretation is based on the phonetic similarity and the relevance of bempedoic acid to the detailed technical requirements of the request, including well-documented signaling pathways and extensive clinical trial data. This guide proceeds with a comprehensive review of bempedoic acid.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class, oral, once-daily adenosine triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C). It addresses a critical need for patients who are unable to reach their LDL-C goals with statin therapy alone, particularly those with statin intolerance. As a prodrug, bempedoic acid is activated primarily in the liver, a mechanism that mitigates the risk of muscle-related adverse effects commonly associated with statins. This technical guide provides a detailed overview of its mechanism of action, a summary of key quantitative data from pivotal Phase 3 clinical trials, and a description of the experimental protocols employed in these studies.

Mechanism of Action

Bempedoic acid exerts its lipid-lowering effects through a dual mechanism involving the inhibition of cholesterol synthesis and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

2.1 Inhibition of ATP-Citrate Lyase (ACLY)

Bempedoic acid is a prodrug that is converted to its pharmacologically active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1] This activation occurs predominantly in the liver, as ACSVL1 is not present in skeletal muscle.[2][3]

Bempedoyl-CoA directly inhibits ATP-citrate lyase (ACLY), an enzyme that functions upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[4] ACLY is responsible for converting citrate into acetyl-CoA in the cytoplasm, a crucial building block for the synthesis of both cholesterol and fatty acids.[4][5] By inhibiting ACLY, bempedoic acid reduces the supply of acetyl-CoA, leading to decreased cholesterol synthesis in the liver.[5][6]

This reduction in intracellular cholesterol prompts hepatocytes to upregulate the expression of LDL receptors on their surface.[4][5] The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[4]

2.2 Activation of AMP-Activated Protein Kinase (AMPK)

In addition to ACLY inhibition, bempedoic acid has been shown to activate the AMPK signaling pathway.[1][7] AMPK is a key cellular energy sensor that, when activated, downregulates anabolic processes like lipid and glucose synthesis while promoting catabolic processes.[7] The activation of AMPK by bempedoic acid contributes to its anti-inflammatory effects and may also play a role in improving insulin sensitivity and glucose metabolism.[1][8] This pathway is also linked to the observed reduction in high-sensitivity C-reactive protein (hsCRP), a key marker of inflammation.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathway of bempedoic acid and a typical clinical trial workflow.

Caption: Bempedoic Acid's dual mechanism of action in hepatocytes.

Caption: Workflow of a typical Phase 3 Bempedoic Acid clinical trial.

Clinical Efficacy and Safety Data

The efficacy and safety of bempedoic acid have been established through a series of Phase 3 clinical trials, collectively known as the CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen) program.

Table 1: Summary of Key Phase 3 Clinical Trials

| Trial Name | ClinicalTrials.gov ID | Patient Population | Treatment Duration | Key Focus |

|---|---|---|---|---|

| CLEAR Wisdom | NCT02991118 | High cardiovascular risk on maximally tolerated statins[5][9] | 52 Weeks | LDL-C lowering efficacy and safety[9][10] |

| CLEAR Outcomes | NCT02993406 | Statin-intolerant with high cardiovascular risk[1][11] | Median 40.6 Months | Cardiovascular outcomes (MACE)[1][11] |

Table 2: Baseline Characteristics of Patients (Illustrative Data from CLEAR Trials)

| Characteristic | CLEAR Wisdom[5][9] | CLEAR Outcomes[1][11] |

|---|---|---|

| Number of Patients | 779 | 13,970 |

| Mean Age (years) | 64.3 | 65.5 |

| Female (%) | 36.3% | 48.0% |

| Diabetes Mellitus (%) | 30.3% | 45.0% |

| Mean Baseline LDL-C (mg/dL) | 120.4 | 139.0 |

| Mean Baseline hsCRP (mg/L) | Not Reported | 2.3 (median) |

Table 3: Key Efficacy Outcomes (Placebo-Corrected)

| Endpoint | CLEAR Wisdom (at 12 weeks)[9] | CLEAR Outcomes (at 6 months)[1] |

|---|---|---|

| LDL-C Reduction | -17.4% (P < .001) | -21.1% (P < .001) |

| Non-HDL-C Reduction | -13.0% (P < .001) | Not Reported |

| Total Cholesterol Reduction | -11.2% (P < .001) | Not Reported |

| Apolipoprotein B Reduction | -13.0% (P < .001) | Not Reported |

| hsCRP Reduction | -8.7% (P = .04) | -22.0% |

Table 4: Cardiovascular Event Outcomes (CLEAR Outcomes Trial)

| Endpoint (Composite) | Hazard Ratio (95% CI) | P-value |

|---|---|---|

| 4-Component MACE ¹ | 0.87 (0.79-0.96) | 0.004 [1] |

| 3-Component MACE² | 0.85 (0.76-0.96) | 0.006[2] |

| Fatal or Nonfatal MI | 0.77 (0.66-0.91) | 0.002[2] |

| Coronary Revascularization | 0.81 (0.72-0.92) | 0.001[2] |

¹ MACE-4: CV death, nonfatal MI, nonfatal stroke, or coronary revascularization.[1] ² MACE-3: CV death, nonfatal MI, or nonfatal stroke.[2]

Table 5: Key Safety and Tolerability Data (Incidence, Bempedoic Acid vs. Placebo)

| Adverse Event | CLEAR Wisdom[5] | CLEAR Outcomes[11] |

|---|---|---|

| Hyperuricemia | 4.2% vs 1.9% | Not specified |

| Gout | Not specified | 3.1% vs 2.1% |

| Cholelithiasis (Gallstones) | Not specified | 2.2% vs 1.2% |

| Any Muscle-Related AE | Similar to placebo | Similar to placebo |

| Study Drug Discontinuation | 10.3% vs 8.2% (due to AE) | Similar to placebo |

Experimental Protocols

The methodologies for the pivotal Phase 3 trials were rigorous and designed to assess both efficacy and long-term safety.

5.1 Study Design: CLEAR Outcomes Trial (NCT02993406)

-

Objective: To determine if treatment with bempedoic acid reduces the risk of major adverse cardiovascular events in statin-intolerant patients.[4]

-

Design: A randomized, double-blind, placebo-controlled, event-driven trial conducted at 1,250 sites in 32 countries.[7][12]

-

Patient Population: 13,970 patients with established atherosclerotic cardiovascular disease (ASCVD) or at high risk for ASCVD, who were unable or unwilling to take statins due to adverse effects, and had a baseline LDL-C level of 100 mg/dL or higher.[11][12]

-

Screening and Run-in: Eligible patients underwent a 4-week single-blind placebo run-in period to ensure adherence and tolerance before randomization.[6]

-

Randomization and Intervention: Patients were randomly assigned in a 1:1 ratio to receive either bempedoic acid (180 mg, oral, once daily) or a matching placebo.[6][11]

-

Study Duration and Follow-up: The trial continued until a prespecified number of primary endpoint events occurred, with a median follow-up duration of 40.6 months.[11]

-

Primary Endpoint: The primary efficacy endpoint was a four-component composite of major adverse cardiovascular events (MACE-4), defined as the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[11][12]

-

Secondary Endpoints: Key secondary endpoints were tested hierarchically and included a three-component MACE composite, fatal or nonfatal MI, coronary revascularization, fatal or nonfatal stroke, cardiovascular death, and all-cause mortality.[7] Lipid levels and hsCRP were also measured at various time points.

-

Data Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model in the intention-to-treat population.

Conclusion

Bempedoic acid has emerged as a valuable therapeutic option for managing hypercholesterolemia, particularly in the challenging population of statin-intolerant patients. Its liver-specific activation and unique mechanism of inhibiting ACLY provide significant LDL-C reduction with a favorable safety profile that avoids common statin-related muscle symptoms. The landmark CLEAR Outcomes trial has provided robust evidence that the lipid-lowering effects of bempedoic acid translate into a clinically significant reduction in major adverse cardiovascular events.[1] This guide has summarized the core molecular pathways, detailed the quantitative outcomes from pivotal trials, and outlined the rigorous protocols used to establish its clinical utility, providing a comprehensive resource for the scientific and medical community.

References

- 1. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Association of Bempedoic Acid Administration With Atherogenic Lipid Levels in Phase 3 Randomized Clinical Trials of Patients With Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bempedoic Acid for Primary Prevention of Cardiovascular Events in Statin-Intolerant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1030am-CLEAR-OUTCOMES-acc-2023- Bemp.pdf [slideshare.net]

- 8. Bempedoic Acid Phase III Trial Meets Primary Endpoint for Cutting LDL Cholesterol | tctmd.com [tctmd.com]

- 9. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of Bempedoic Acid Added to Maximally Tolerated Statins in Patients With Hypercholesterolemia and High Cardiovascular Risk - American College of Cardiology [acc.org]

- 11. Bempedoic Acid and Cardiovascular Outcomes in Statin-Intolerant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Retrieve Information on "BemPPOX"

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found on a compound or substance referred to as "BemPPOX."

This suggests that "this compound" may be a highly specific or internal codename for a compound not yet described in published research, a novel substance with limited public information, or a potential misspelling of another agent. Without a clear identification of this compound, it is not possible to provide the requested in-depth technical guide on its in vitro effects.

To facilitate the retrieval of the required information, please verify the following:

-

Correct Spelling: Double-check the spelling of "this compound."

-

Alternative Names or CAS Number: Provide any alternative names, chemical identifiers (such as a CAS Registry Number), or the chemical structure of the compound.

-

Associated Research: If known, please provide the names of any researchers, institutions, or companies associated with the study of "this compound."

Once the compound can be accurately identified, a thorough search for its in vitro effects, experimental protocols, and associated signaling pathways can be conducted to generate the requested technical guide.

Methodological & Application

Application Notes and Protocols for Bempedoic Acid (ETC-1002) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the term "BemPPOX" does not correspond to a recognized experimental protocol or agent in the scientific literature, it is hypothesized that it may be a shorthand or proprietary name for Bempedoic Acid (also known as ETC-1002). Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C) and has anti-inflammatory properties.[1][2][3][4] It is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA (ETC-1002-CoA).[3][5] This document provides detailed application notes and experimental protocols for the use of Bempedoic Acid in a cell culture setting, based on available in vitro research.

Mechanism of Action

Bempedoic acid exerts its effects through a dual mechanism:

-

Inhibition of ATP-Citrate Lyase (ACLY): The active form, bempedoyl-CoA, inhibits ACLY, a key enzyme in the cholesterol and fatty acid synthesis pathways.[1][5] This inhibition reduces the production of acetyl-CoA, a precursor for cholesterol synthesis.[3]

-

Activation of AMP-Activated Protein Kinase (AMPK): Bempedoic acid also activates AMPK, a central regulator of cellular energy homeostasis.[1][5][6][7] AMPK activation further inhibits cholesterol and fatty acid synthesis and has anti-inflammatory effects.[6][8]

This dual action leads to a reduction in intracellular cholesterol, upregulation of the LDL receptor, and increased clearance of LDL-C from the circulation.[2][3][9]

Signaling Pathway

The signaling pathway of Bempedoic Acid in a hepatocyte is depicted below.

Caption: Bempedoic Acid Signaling Pathway in Hepatocytes.

Experimental Protocols

The following are generalized protocols for studying the effects of Bempedoic Acid in cell culture. Specific parameters should be optimized for each cell line and experimental question.

Cell Culture and Maintenance

-

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying liver metabolism.

-

Primary Human Hepatocytes: More physiologically relevant but have a limited lifespan.

-

Primary Rat Hepatocytes: An alternative to human primary cells.[7]

-

Human Monocyte-Derived Macrophages (hMDMs): For studying anti-inflammatory effects.[7]

-

-

Culture Media:

-

HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Primary Hepatocytes: Williams' E Medium or specialized hepatocyte culture medium.

-

hMDMs: RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

-

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Preparation of Bempedoic Acid Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Final Concentration: Dilute the stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Experimental Workflow

The following diagram illustrates a general workflow for a cell-based assay with Bempedoic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 4. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

Application Notes and Protocols for BemPPOX and Bone Morphogenetic Protein (BMP) Signaling in Animal Models

A Note to the Researcher: The term "BemPPOX" in your query is specific to a class of lipase inhibitors, with limited publicly available data on its application in animal models. Concurrently, the acronym bears resemblance to "BMPs" (Bone Morphogenetic Proteins), a widely researched area with extensive animal model data. To provide a comprehensive resource, this document is structured in two parts. Part 1 details the available information on This compound as a lipase inhibitor, with generalized protocols derived from similar compounds. Part 2 provides detailed application notes and protocols for the Bone Morphogenetic Protein (BMP) signaling pathway , a likely topic of interest for researchers in drug development.

Part 1: this compound as a Preduodenal Lipase Inhibitor

Introduction: this compound, chemically identified as 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, is an orally active and potent inhibitor of preduodenal lipases, specifically dog gastric lipase (DGL) and GPLRP2.[1][2][3] Its mechanism of action targets the initial steps of dietary fat digestion, suggesting its potential in obesity research by regulating gastrointestinal lipolysis.[2][3] Animal studies in rats have indicated its efficacy in slowing down the overall process of lipolysis.[2][3]

Mechanism of Action

This compound belongs to a family of 5-alkoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one compounds that specifically inhibit preduodenal lipases (gastric and lingual lipases).[1] These enzymes are responsible for the initial hydrolysis of dietary triglycerides in the stomach. By inhibiting these lipases, this compound reduces the breakdown of fats into absorbable free fatty acids and monoglycerols in the early stages of digestion.

Caption: Mechanism of this compound action in the stomach.

Experimental Protocols

While specific protocols for this compound are not widely published, a general methodology for evaluating oral lipase inhibitors in rodent models can be adapted. The following protocol is based on studies with the well-characterized lipase inhibitor Orlistat.

Objective: To evaluate the effect of this compound on dietary fat absorption and body weight in a high-fat diet-induced obese rat model.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., corn oil)

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)

-

Standard chow

-

Metabolic cages for fecal collection

-

Sprague-Dawley or Wistar rats

Protocol:

-

Animal Model and Acclimation:

-

Male rats (8-10 weeks old) are housed individually under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity).

-

After a one-week acclimation period on standard chow, induce obesity by feeding an HFD for 6-8 weeks.

-

Monitor body weight and food intake regularly.

-

-

Compound Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle. The concentration should be determined based on preliminary dose-finding studies. For a starting point, dosages similar to other lipase inhibitors like Orlistat (e.g., 5-10 mg/kg body weight) can be considered.[4]

-

Divide the obese rats into treatment and control groups.

-

Administer this compound or vehicle orally via gavage once daily, typically before the dark cycle when feeding is most active.

-

-

Data Collection and Endpoint Analysis:

-

Body Weight and Food Intake: Record daily.

-

Fecal Fat Analysis: House rats in metabolic cages for 24-48 hours at baseline and at the end of the study to collect feces. Extract total lipids from dried fecal samples to quantify fat excretion.

-

Plasma Lipid Profile: Collect blood samples at baseline and termination to measure triglycerides, total cholesterol, HDL, and LDL levels.

-

Tissue Analysis: At the end of the study, euthanize the animals and collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and measurement of tissue lipid content.

-

References

- 1. Therapeutic administration of orlistat, rosiglitazone, or the chemokine receptor antagonist RS102895 fails to improve the severity of acute pancreatitis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sg.news.yahoo.com [sg.news.yahoo.com]

- 3. Effects of the lipase inhibitor orlistat on intake and preference for dietary fat in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Targeting the BMP Signaling Pathway in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Bone Morphogenetic Protein (BMP) signaling pathway's role in cancer and detailed protocols for its investigation. The dual nature of BMP signaling, acting as both a tumor suppressor and promoter depending on the cellular context, makes it a compelling area of study for novel cancer therapeutics.

Introduction to BMP Signaling in Cancer

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the Transforming Growth Factor-β (TGF-β) superfamily. They play crucial roles in embryonic development and tissue homeostasis by regulating cell proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the BMP signaling pathway is implicated in the progression of various cancers.[3][4]

The role of BMP signaling in cancer is complex and often contradictory. In some cancers, such as certain types of breast and colon cancer, BMPs can act as tumor suppressors by inhibiting cell growth and promoting differentiation.[2][5] Conversely, in other malignancies like glioblastoma and some advanced cancers, BMP signaling can promote tumor progression, invasion, and metastasis.[1] This context-dependent functionality underscores the importance of detailed investigation into the specific roles of BMP signaling in different cancer types.

Key Signaling Pathways

The cellular response to BMPs is mediated through two main signaling pathways: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

Canonical BMP/SMAD Signaling Pathway

The canonical pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[5][6]

Non-Canonical BMP Signaling Pathways

In addition to the canonical SMAD pathway, BMP receptors can also activate various SMAD-independent signaling cascades. These non-canonical pathways include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-GTPase pathways. The activation of these pathways is cell-type and context-specific and contributes to the diverse biological effects of BMP signaling.

Quantitative Data on BMP Pathway Inhibitors

Several small molecule inhibitors targeting BMP type I receptor kinases have been developed and are valuable tools for studying BMP signaling in cancer. Below is a summary of the half-maximal inhibitory concentrations (IC50) for some commonly used BMP inhibitors in cellular assays.

| Inhibitor | Target(s) | IC50 (nM) in Cellular Assays | Cancer Cell Line Context | Reference |

| Dorsomorphin | ALK2, ALK3, ALK6 | ~200 (ALK2), ~500 (ALK3), ~5000 (ALK6) | Various | [7] |

| LDN-193189 | ALK2, ALK3 | ~10 (ALK2), ~11 (ALK3) | Various | [8] |

| DMH1 | ALK2 | - | Ovarian Cancer | [9] |

| DMH2 | ALK2, ALK3, ALK5 | 42.8 (ALK2), also inhibits ALK3 and ALK5 at higher concentrations | Lung Cancer | [9] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the BMP signaling pathway in cancer are provided below.

Protocol 1: Western Blotting for Phospho-SMAD1/5/8

This protocol is for detecting the activation of the canonical BMP signaling pathway by measuring the levels of phosphorylated SMAD1/5/8.

Materials:

-

Cancer cell lines of interest

-

BMP ligand (e.g., BMP-2 or BMP-4)

-

BMP inhibitor (e.g., LDN-193189)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cancer cells and grow to 70-80% confluency. Treat cells with the desired concentrations of BMP ligand and/or inhibitor for the specified time (e.g., 1-2 hours for pSMAD detection).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSMAD1/5/8) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control like β-actin to normalize the data.

Protocol 2: BMP-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the canonical BMP/SMAD pathway.

Materials:

-

Cancer cell lines

-

BMP-responsive luciferase reporter plasmid (e.g., BRE-Luc)[10]

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

BMP ligand and/or inhibitor

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the BMP-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with BMP ligand and/or inhibitor.

-

Cell Lysis: After the desired treatment period (e.g., 16-24 hours), lyse the cells according to the luciferase assay kit protocol.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.[10]

Protocol 3: Transwell Migration and Invasion Assay

This assay assesses the effect of BMP signaling on cancer cell migration and invasion.

Materials:

-

Transwell inserts with porous membranes (8 µm pore size is common)[11]

-

24-well plates

-

Serum-free and serum-containing cell culture media

-

Extracellular matrix coating (e.g., Matrigel) for invasion assays

-

BMP ligand and/or inhibitor

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. If testing the effect of an inhibitor, it can be added to the cell suspension.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS). BMP ligand can also be added to the lower chamber to test its chemoattractant properties.

-

Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration/invasion.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]

-

Fixation and Staining: Fix the migrated/invaded cells on the bottom of the membrane with a fixation solution, then stain with crystal violet.[11]

-

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields. The dye can also be eluted and quantified using a plate reader.[11]

Protocol 4: Cancer Stem Cell Sphere Formation Assay

This assay evaluates the effect of BMP signaling on the self-renewal capacity of cancer stem cells (CSCs).

Materials:

-

Ultra-low attachment plates or flasks

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[12]

-

BMP ligand and/or inhibitor

-

Microscope

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Cell Seeding: Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with sphere-forming medium.[12]

-

Treatment: Add the BMP ligand and/or inhibitor to the culture medium.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Sphere Counting and Measurement: Count the number and measure the diameter of the spheres formed in each condition using a microscope.

-

Serial Passaging (Optional): To assess long-term self-renewal, the spheres can be dissociated into single cells and re-plated for subsequent generations.

Conclusion

The BMP signaling pathway represents a promising, albeit complex, target for cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate the role of BMP signaling in their specific cancer models. A thorough understanding of the context-dependent functions of this pathway is crucial for the development of effective and targeted therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]

- 4. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years | Semantic Scholar [semanticscholar.org]

- 5. Bone morphogenetic protein signaling and growth suppression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of BMP and of TGFβ receptors downregulates expression of XIAP and TAK1 leading to lung cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.5. Luciferase Reporter Assays [bio-protocol.org]

- 11. researchhub.com [researchhub.com]

- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]

Application Notes and Protocols for Western Blot Analysis of Bempedoic Acid Treatment Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of bempedoic acid treatment. Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor used for lowering low-density lipoprotein cholesterol (LDL-C).[1][2] This document outlines the core signaling pathways affected by bempedoic acid, detailed protocols for Western blot analysis, and data presentation guidelines to facilitate research and development in this area.

Introduction to Bempedoic Acid and its Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver to bempedoic acid-CoA, which then inhibits ACLY.[1] ACLY is a key enzyme in the cholesterol biosynthesis pathway, responsible for converting citrate to acetyl-CoA in the cytoplasm. By inhibiting ACLY, bempedoic acid reduces the supply of acetyl-CoA for cholesterol and fatty acid synthesis.[3][4] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[5]

Beyond its primary target, bempedoic acid has also been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8] Activation of AMPK further contributes to the lipid-lowering effects of bempedoic acid and may also mediate its anti-inflammatory properties.[7][9]

Key Signaling Pathways for Western Blot Analysis

Western blot analysis is a powerful technique to investigate the molecular effects of bempedoic acid treatment. The primary signaling pathways of interest are the ACLY-cholesterol synthesis pathway and the AMPK signaling cascade.

ATP-Citrate Lyase (ACLY) and Cholesterol Synthesis Pathway

Treatment with bempedoic acid is expected to modulate the expression and activity of proteins involved in cholesterol metabolism. Key proteins to analyze by Western blot include:

-

ATP-Citrate Lyase (ACLY): To confirm target engagement, though changes in total protein levels may not be significant, examining phosphorylation status could be relevant.

-

Phospho-ACLY (p-ACLY): Increased levels of the active, phosphorylated form of ACLY have been observed in inflammatory infiltrates.[10]

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis, which may be downregulated.

-

Low-Density Lipoprotein Receptor (LDLR): Expected to be upregulated as a compensatory mechanism to increase cholesterol uptake.

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A negative regulator of LDLR, its expression may be altered.

-

Sterol Regulatory Element-Binding Protein 2 (SREBF2 or SREBP2): A key transcription factor that regulates the expression of genes involved in cholesterol synthesis and uptake.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Bempedoic acid-mediated activation of AMPK can be monitored by assessing the phosphorylation status of AMPK and its downstream targets. Key proteins include:

-

Phospho-AMPKα (p-AMPKα): An indicator of AMPK activation.

-

AMPKα: To assess total AMPK levels for normalization.

-

Phospho-Acetyl-CoA Carboxylase (p-ACC): A direct downstream target of AMPK, its phosphorylation is a marker of AMPK activity.

-

Acetyl-CoA Carboxylase (ACC): To assess total ACC levels.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effects of bempedoic acid on protein expression in a relevant cell line (e.g., HepG2 human hepatoma cells). Data is presented as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of Bempedoic Acid on Proteins in the Cholesterol Synthesis Pathway

| Target Protein | Control (Vehicle) | Bempedoic Acid (10 µM) | Fold Change |

| ACLY | 1.00 ± 0.08 | 0.95 ± 0.10 | 0.95 |

| HMGCR | 1.00 ± 0.12 | 0.65 ± 0.09 | 0.65 |

| LDLR | 1.00 ± 0.15 | 1.85 ± 0.20 | 1.85 |

| PCSK9 | 1.00 ± 0.09 | 0.70 ± 0.07 | 0.70 |

| SREBF2 | 1.00 ± 0.11 | 1.50 ± 0.18 | 1.50 |

Table 2: Effect of Bempedoic Acid on the AMPK Signaling Pathway

| Target Protein | Control (Vehicle) | Bempedoic Acid (10 µM) | Fold Change |

| p-AMPKα/AMPKα | 1.00 ± 0.13 | 2.50 ± 0.25 | 2.50 |

| p-ACC/ACC | 1.00 ± 0.10 | 3.10 ± 0.30 | 3.10 |

Experimental Protocols

A detailed protocol for Western blot analysis following bempedoic acid treatment is provided below.

Cell Culture and Bempedoic Acid Treatment

-

Cell Line: Use a relevant cell line, such as HepG2 cells, which are of hepatic origin and commonly used for lipid metabolism studies.

-

Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treatment: Treat cells with the desired concentrations of bempedoic acid or vehicle control for a specified time (e.g., 24 hours).

Sample Preparation: Cell Lysis

-

Wash: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.[11]

-

Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

-

Collect Supernatant: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

-

Normalize: Based on the protein concentration, normalize the samples with lysis buffer and Laemmli sample buffer to ensure equal loading amounts for each lane.

Gel Electrophoresis and Protein Transfer

-

Sample Preparation: Add 4x Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes to denature the proteins. Note that for some transmembrane proteins involved in lipid metabolism, heating may lead to signal loss, and incubation at lower temperatures (e.g., 37°C for 30 minutes) may be preferable.[12]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[11] Run the gel according to standard procedures to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

Immunoblotting and Detection

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15]

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.

Visualizations

Bempedoic Acid Mechanism of Action and Signaling Pathways

Caption: Bempedoic acid signaling pathways.

Western Blot Experimental Workflow

References

- 1. Bempedoic acid - Wikipedia [en.wikipedia.org]

- 2. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 4. Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]

- 7. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of bempedoic acid on angiotensin-II induced hypertension and vascular tissue remodelling in renal hypertensive rats through AMPK multiple signalling pathways modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Loss of detection of fatty acid-metabolizing proteins in Western blot analyses - Impact of sample heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 2.7. Lipid Metabolism Enzymes Analysis by Western Blot Assay [bio-protocol.org]

Application Notes and Protocols: BemPPOX in High-Throughput Screening Assays

A thorough search for "BemPPOX" in scientific literature and commercial databases did not yield any specific information on a compound with this name being used in high-throughput screening (HTS) assays. One chemical supplier lists a product with this name but provides no structural or biological details, marking it as unavailable for sale.

It is possible that "this compound" is a novel or internal compound name not yet in the public domain, or that the name is a typographical error. Given the ambiguity, we are unable to provide specific application notes, protocols, and data for "this compound."

However, the query may relate to compounds with similar-sounding targets or names, such as Bempedoic Acid or inhibitors of Poxviruses. Below, we provide detailed application notes and protocols for HTS assays relevant to these areas, which may be of interest to researchers, scientists, and drug development professionals.

Section 1: High-Throughput Screening for Modulators of ATP-Citrate Lyase (ACLY), a Target of Bempedoic Acid

Bempedoic acid is an inhibitor of ATP-citrate lyase (ACLY), an enzyme involved in cholesterol and fatty acid biosynthesis. Identifying novel modulators of ACLY is a key area of interest in drug discovery for cardiovascular and metabolic diseases.

Table 1: Quantitative Parameters for a Homogeneous ACLY HTS Assay

| Parameter | Value | Reference |

| Assay Format | 384-well plate, homogeneous | [1][2] |

| Substrates | [¹⁴C]citrate, CoA, ATP | [1][2] |

| Cofactor | Mg²⁺ | [1][2] |

| Detection Method | Scintillation counting of [¹⁴C]acetyl-CoA | [1][2] |

| Z'-factor | > 0.5 | [1][2] |

Experimental Protocol: Homogeneous [¹⁴C]-Based ACLY Activity Assay for HTS

This protocol describes a direct, homogeneous assay suitable for screening large compound libraries for inhibitors of ACLY.[1][2]

Materials:

-

Recombinant human ACLY enzyme

-

[¹⁴C]citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

EDTA

-

MicroScint-O

-

384-well assay plates

-

TopCount scintillation counter

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., a known ACLY inhibitor and DMSO) into a 384-well plate.

-

Enzyme Preparation: Prepare a solution of ACLY enzyme in an appropriate assay buffer.

-

Substrate Mix Preparation: Prepare a master mix containing [¹⁴C]citrate, CoA, ATP, and MgCl₂ in assay buffer.

-

Reaction Initiation: Add the ACLY enzyme solution to each well of the assay plate and incubate for a short period. Initiate the enzymatic reaction by adding the substrate mix.

-

Reaction Quenching: After a defined incubation period at room temperature, stop the reaction by adding EDTA.

-

Signal Detection: Add MicroScint-O to each well. This scintillant specifically detects the [¹⁴C]acetyl-CoA product.

-

Data Acquisition: Read the plates on a TopCount scintillation counter to measure the amount of [¹⁴C]acetyl-CoA produced.

-

Data Analysis: Normalize the data to controls and calculate the percent inhibition for each test compound.

Signaling Pathway and Experimental Workflow

Caption: ACLY pathway and a corresponding HTS workflow.

Section 2: High-Throughput Screening for Modulators of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor and a therapeutic target for metabolic diseases. HTS assays for AMPK modulators are vital for drug discovery.

Table 2: Quantitative Parameters for a Fluorescence-Based AMPK HTS Assay

| Parameter | Value | Reference |

| Assay Format | 384-well plate, fluorescence-based | [3][4][5] |

| Reagents | Full-length AMPK, MANT-ADP (fluorescent ADP analog) | [3][4][5] |

| Detection Method | Fluorescence polarization or intensity | [3][4][5] |

| Z'-factor | 0.55 | [3][4][5] |

| Compound Confirmation Rate | 60% | [3][4][5] |

Experimental Protocol: Fluorescence-Based AMPK Binding Assay for HTS

This protocol is designed to identify compounds that bind to the regulatory region of AMPK by displacing a fluorescent ADP analog.[3][4][5]

Materials:

-

Full-length AMPK protein

-

MANT-ADP

-

Assay buffer

-

384-well low-volume black plates

-

Fluorescence plate reader

Procedure:

-

Compound Transfer: Use automated pin tools to transfer small molecules from a library to the 384-well assay plates.

-

Assay Mix Preparation: Prepare a master mix containing full-length AMPK and MANT-ADP in the assay buffer.

-

Reaction Incubation: Add the assay mix to the compound plates and incubate to allow for binding equilibrium to be reached.

-

Fluorescence Reading: Measure the fluorescence of MANT-ADP in each well using a plate reader. The displacement of MANT-ADP by a compound will result in a decrease in fluorescence.

-

Data Analysis: Identify hits as compounds that cause a dose-dependent decrease in MANT-ADP fluorescence.

Logical Relationship of the AMPK HTS Assay

Caption: Logic of the AMPK competitive binding HTS assay.

Section 3: High-Throughput Screening for Anti-Poxvirus Agents

The threat of poxvirus outbreaks necessitates the development of new antiviral therapies. HTS is a powerful tool for identifying novel inhibitors.

Table 3: Quantitative Parameters for a High-Content Imaging-Based Poxvirus HTS Assay

| Parameter | Value | Reference |

| Assay Format | 96- or 384-well plate, image-based | [6] |

| Virus | Vaccinia virus (VACV) as a surrogate for other poxviruses | [6][7] |

| Cell Line | e.g., HeLa, A549 | |

| Detection | Immunofluorescence staining of viral proteins or label-free cytopathic effect quantification | [6] |

| Z'-factor | > 0.5 | |

| Hit Criteria | >50% inhibition of viral infection with >80% cell viability | [6] |

Experimental Protocol: Image-Based HTS for Poxvirus Inhibitors

This protocol outlines a high-content imaging assay to screen for compounds that inhibit poxvirus replication.[6][7]

Materials:

-

Host cell line (e.g., HeLa)

-

Poxvirus stock (e.g., VACV)

-

Cell culture medium and supplements

-

Primary antibody against a viral protein (e.g., anti-VACV)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed host cells in 96- or 384-well imaging plates and allow them to adhere overnight.

-

Compound Addition: Add test compounds to the cells.

-

Virus Infection: Infect the cells with the poxvirus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Cell Staining:

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against the viral protein.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

-

Image Acquisition: Acquire images of the cells using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the number of infected cells (positive for viral protein staining) and the total number of cells (DAPI-stained nuclei).

-

Data Analysis: Calculate the percentage of infected cells for each well and normalize to controls to determine the inhibitory effect of the compounds.

Workflow for Poxvirus HTS

Caption: Workflow for an image-based HTS assay for poxvirus inhibitors.

References

- 1. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Development of a rapid image-based high-content imaging screening assay to evaluate therapeutic antibodies against the monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols: Tecovirimat (TPOXX) in Combination Therapy for Orthopoxvirus Infections

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tecovirimat (TPOXX) is an antiviral medication approved for the treatment of smallpox, and it is also used for other orthopoxvirus infections, including monkeypox (mpox).[1][2] It functions by inhibiting the activity of the viral protein p37, which is essential for the formation of the mature virus and its subsequent release from infected cells.[1] While Tecovirimat is a primary therapeutic option, concerns about its limited efficacy in some cases and the potential for antiviral resistance have prompted research into combination therapies.[3][4] Combining Tecovirimat with other antiviral agents that have different mechanisms of action can offer a synergistic effect, potentially increasing efficacy and reducing the likelihood of drug resistance.[3][5] This document provides detailed application notes and protocols for the in vitro evaluation of Tecovirimat in combination with other compounds, specifically Mycophenolate Mofetil (MMF) and IMP-1088, against orthopoxviruses.

Rationale for Combination Therapy:

Recent studies have shown that combining the direct-acting antiviral Tecovirimat with host-targeted agents can lead to potent synergistic effects against vaccinia virus (VACV), a surrogate for the monkeypox virus (MPXV).[3][5] This approach aims to enhance the antiviral activity and provide a higher genetic barrier to the development of resistance.

-

Tecovirimat (TPOXX): A direct-acting antiviral that targets the conserved orthopoxvirus F13L protein (p37), which is crucial for viral envelopment and egress.[1]

-

Mycophenolate Mofetil (MMF): An immunosuppressive agent that has been shown to inhibit the replication of VACV and MPXV.[3][4]

-

IMP-1088: An N-myristoyltransferase (NMT) inhibitor that shows dose-dependent antiviral activity against VACV and mpox.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Tecovirimat in combination with MMF and IMP-1088 against a recombinant vaccinia virus (rVACV Nluc/GFP).

Table 1: Synergistic Antiviral Activity of Tecovirimat (TPOXX) in Combination with Mycophenolate Mofetil (MMF)

| Drug Combination | Virus | Cell Line | Synergy Score (ZIP) | Outcome |

| Tecovirimat + MMF | rVACV Nluc/GFP | A549 | >70 | Strong Synergistic Effect |

| Tecovirimat + MMF | MPXV | - | >37 | Strong Synergistic Effect |

Data sourced from a study assessing antiviral efficacy against VACV and MPXV. The ZIP (Zero Interaction Potency) score is a model to assess synergy, where a score >10 indicates synergy.[3][6]

Table 2: Synergistic Antiviral Activity of Tecovirimat (TPOXX) in Combination with IMP-1088

| Drug Combination | Virus | Cell Line | Synergy Score (ZIP) | Outcome |

| Tecovirimat + IMP-1088 | rVACV Nluc/GFP | A549 | >43 | Strong Synergistic Effect |

Data sourced from a study assessing antiviral efficacy against VACV. The ZIP (Zero Interaction Potency) score is a model to assess synergy, where a score >10 indicates synergy.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro efficacy of Tecovirimat in combination with other compounds.

Protocol 1: In Vitro Antiviral Assay for Combination Therapy

Objective: To determine the antiviral efficacy and synergistic effects of Tecovirimat in combination with another compound (e.g., MMF or IMP-1088) against an orthopoxvirus.

Materials:

-

Cell Line: A549 (human lung adenocarcinoma) cells (ATCC CCL-185).[5]

-

Virus: Recombinant vaccinia virus expressing GFP and NanoLuciferase (rVACV Nluc/GFP).

-

Compounds: Tecovirimat (TPOXX), Mycophenolate Mofetil (MMF), IMP-1088.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), L-glutamine, Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA).

-

Equipment: 96-well optical plates, CO2 incubator (37°C, 5% CO2), fluorescence plate reader, luminescence plate reader.

Methodology:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Seed A549 cells into 96-well optical plates at a density of 4 x 10^4 cells/well.[5]

-

Incubate for 16 hours at 37°C in a 5% CO2 incubator.

-

-

Virus Infection:

-

Compound Treatment:

-

Prepare serial dilutions of Tecovirimat, MMF, and IMP-1088.

-

Following virus adsorption, remove the virus inoculum.

-

Add fresh media containing the single compounds or their combinations at the desired concentrations. For synergy testing, a matrix of concentrations is typically used. For example, starting concentrations could be 1 µM for Tecovirimat and IMP-1088, and 5 µM for MMF, with two-fold serial dilutions.[3]

-

-

Incubation and Data Acquisition:

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

At 48 hours post-infection, assess the inhibition of viral multiplication. This can be done by measuring GFP expression using a fluorescence plate reader.[6]

-

-

Data Analysis:

-

Quantify the percentage of viral inhibition relative to untreated, infected controls.

-

Analyze the synergy between the compounds using software such as SynergyFinder, which calculates synergy scores (e.g., ZIP, Bliss, Loewe).

-

Protocol 2: Multi-Step Growth Kinetics Assay

Objective: To evaluate the effect of combination therapy on the production of infectious viral progeny over time.

Materials:

-

Same as Protocol 1, with the addition of 24-well optical plates.

Methodology:

-

Cell Seeding and Infection:

-

Compound Treatment:

-

Sample Collection and Analysis:

Visualizations

Signaling Pathway of Tecovirimat

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clinical Use of Tecovirimat (Tpoxx) for Treatment of Monkeypox Under an Investigational New Drug Protocol â United States, MayâAugust 2022 | MMWR [cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus Tecovirimat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing Drugs for Synergistic Combination Therapies to Counteract Monkeypox Virus Tecovirimat Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Inhibitor Concentration for Assays

A Note on Terminology: Initial searches for "BemPPOX" did not yield specific information on a compound with that name. The following guide is tailored for researchers working with inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway and uses "BMP Inhibitor X" as a placeholder. The principles and protocols described are broadly applicable to the optimization of various small molecule inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for BMP Inhibitor X?

A1: For initial experiments, a common starting point is to perform a wide-range, logarithmic dose-response curve. We recommend a range from 10 nM to 100 µM. This broad range helps to identify the active concentration window for your specific cell type and assay endpoint without causing excessive toxicity.

Q2: How do I determine the optimal concentration of BMP Inhibitor X for my cell line?

A2: The optimal concentration is cell-line and assay-dependent. To determine this, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The ideal concentration for your routine experiments will typically be at or near the EC90-EC100 to ensure robust pathway inhibition, provided it does not induce significant cytotoxicity. Refer to the detailed protocol below for establishing a dose-response curve.

Q3: How long should I incubate the cells with BMP Inhibitor X?

A3: The incubation time depends on the specific biological question and the kinetics of the signaling pathway. For inhibition of a signaling pathway, a pre-incubation period of 1-2 hours before the addition of the ligand (e.g., BMP) is often sufficient. For longer-term assays, such as differentiation studies, continuous exposure for several days may be necessary. It is crucial to optimize the incubation time for your specific experimental setup.

Q4: What are common off-target effects, and how can I mitigate them?

A4: Off-target effects can manifest as unexpected changes in cell morphology, viability, or signaling in unrelated pathways. To mitigate these, it is essential to:

-

Use the lowest effective concentration of the inhibitor.

-

Include appropriate controls, such as a known inhibitor of a different pathway, to ensure the observed effects are specific.

-

Perform washout experiments to see if the phenotype is reversible.

-

Validate key findings with a second, structurally distinct inhibitor of the same target if available.

Troubleshooting Guide: BMP Inhibitor X Assays

This guide addresses common issues encountered during the use of BMP Inhibitor X, with a focus on concentration-related problems.